2-(4-Methoxybenzyl)phenol
Overview
Description
2-(4-Methoxybenzyl)phenol, also known as 4-Methoxybenzylphenol or p-Hydroxylbenzyl methyl ether, is a synthetic compound. It has a molecular formula of C14H14O2 and an average molecular weight of 214.26 g/mol .
Synthesis Analysis
The synthesis of 2-(4-Methoxybenzyl)phenol involves various methods. One such method involves the use of 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) as a versatile and easily recyclable oxidant . Another method involves the displacement of 2-chloro-1-fluoro-4-(trifluoromethyl)benzene with resorcinol .Molecular Structure Analysis
The molecular structure of 2-(4-Methoxybenzyl)phenol can be analyzed using various spectroscopic techniques. The compound has a molecular formula of C14H14O2 .Chemical Reactions Analysis
The chemical reactions of 2-(4-Methoxybenzyl)phenol involve various processes. For instance, it can undergo oxidation and dehydrogenation reactions in the presence of DDQ .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-(4-Methoxybenzyl)phenol include a molecular weight of 214.26 g/mol. More detailed properties like melting point, boiling point, and density were not found in the search results.Scientific Research Applications
1. Rapid Synthesis of Phenolic Resins
- Application Summary : “2-(4-Methoxybenzyl)phenol” is used in the rapid synthesis of phenolic resins via microwave-assisted self-condensation of hydroxybenzyl alcohol derivatives . Phenolic resins are important thermosetting resins used in cures, adhesives, and polymer composites .
- Methods of Application : The typical procedure for the polymerization of 2-hydroxybenzyl alcohol under microwave irradiation involves the use of a solution prepared from 2-hydroxybenzyl alcohol and liquid poly(ethylene glycol) (PEG400) at room temperature in a Pyrex tube. Sulfuric acid is added dropwise at 0°C .
- Results or Outcomes : The microwave process offers various advantages such as a decrease in the reaction time, an increase in the molecular weight, and structure control in the polymers .
2. Phenolic Protection Using Ultrasound
- Application Summary : “2-(4-Methoxybenzyl)phenol” is used in the efficient preparation and processing of the 4-Methoxybenzyl (PMB) group for phenolic protection using ultrasound .
- Methods of Application : Power ultrasound facilitates the rapid preparation and reaction of 4-methoxybenzyl chloride (PMB-Cl) in providing protected phenolic ether intermediates for organic synthesis. Two-phase systems are used in both the ultrasound-promoted preparation and reactions of PMB-Cl .
- Results or Outcomes : Typical runs produce PMB-protected products within 15 minutes. The protocol is applied to the mild and selective protection of various multisubstituted phenols including sensitive phenolic aldehydes .
3. Oxidative Cyclization
- Application Summary : “2-(4-Methoxybenzyl)phenol” is used in the oxidative cyclization of phenols to produce a mixture of 2-(4-hydroxyphenyl)benzo[b]furan .
- Methods of Application : The process involves the use of 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in stoichiometric amounts (1.0 eq.) to perform the oxidative cyclization .
- Results or Outcomes : The reaction results in the production of a mixture of 2-(4-hydroxyphenyl)benzo[b]furan .
Safety And Hazards
2-(4-Methoxybenzyl)phenol is classified as harmful if swallowed, may cause an allergic skin reaction, causes serious eye irritation, and is toxic to aquatic life . It is advised to avoid breathing dust, ingestion, and inhalation, and to wear personal protective equipment when handling this compound .
properties
IUPAC Name |
2-[(4-methoxyphenyl)methyl]phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O2/c1-16-13-8-6-11(7-9-13)10-12-4-2-3-5-14(12)15/h2-9,15H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALZWVPLMSWPDQR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=CC=CC=C2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60293138 | |
Record name | 2-(4-methoxybenzyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60293138 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methoxybenzyl)phenol | |
CAS RN |
37155-50-3 | |
Record name | 37155-50-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87366 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(4-methoxybenzyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60293138 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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